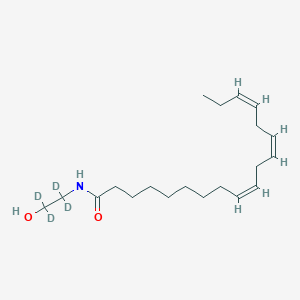

N-Linolenoylethanolamine-d4

Description

Properties

IUPAC Name |

(9Z,12Z,15Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-BBVLJAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alpha-Linolenoyl Ethanolamide-d4: A Technical Guide for Researchers

Introduction

Alpha-Linolenoyl Ethanolamide (ALEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules.[1][2] Structurally, it is an endocannabinoid that contains an alpha-linolenic acid moiety instead of the arachidonic acid found in anandamide (AEA).[3][4] While it has been detected in tissues such as the porcine brain, its specific roles as a cannabinergic neurotransmitter are still under investigation.[3][4] NAEs, in general, are involved in a variety of biological processes, including neurotransmission, immunomodulation, and membrane protection.[1][2]

To accurately study the function and concentration of endogenous compounds like ALEA, researchers require stable, reliable analytical standards. Alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) is a deuterated isotopologue of ALEA, designed specifically for this purpose. The incorporation of four deuterium atoms on the ethanolamine portion of the molecule renders it chemically identical to ALEA but with a higher mass.[3][5][6] This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analysis.[3][5][6] This guide provides an in-depth overview of ALEA-d4's application in research, including its physicochemical properties, experimental protocols, and the biological pathways it helps to elucidate.

Core Application: Internal Standard in Mass Spectrometry

The primary and intended use of alpha-Linolenoyl Ethanolamide-d4 is as an internal standard for the quantification of its non-deuterated counterpart, ALEA, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][5][6]

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to an unknown sample. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should behave as similarly as possible to the analyte of interest.

Why ALEA-d4 is an Effective Internal Standard:

-

Co-elution: Due to its identical chemical structure, ALEA-d4 exhibits nearly the same chromatographic retention time as endogenous ALEA, ensuring they are analyzed under the same conditions.

-

Similar Ionization Efficiency: It ionizes with the same efficiency as ALEA in the mass spectrometer source, minimizing quantification errors arising from matrix effects.

-

Distinct Mass: The four deuterium atoms increase its molecular weight by approximately 4 Da. This mass shift allows the mass spectrometer to detect and quantify the standard and the endogenous analyte simultaneously and without interference.[3]

-

Correction for Sample Loss: Any loss of the target analyte during extraction, purification, or derivatization steps will be mirrored by a proportional loss of the internal standard, enabling accurate correction of the final calculated concentration.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for both alpha-Linolenoyl Ethanolamide and its deuterated form.

Table 1: Chemical and Physical Properties

| Property | alpha-Linolenoyl Ethanolamide (ALEA) | alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) |

| Formal Name | N-(2-hydroxyethyl)-9Z,12Z,15Z-octadecatrienamide | N-(2-hydroxyethyl-1,1',2,2'-d4)-octadeca-9Z,12Z,15Z-trienamide |

| CAS Number | 57086-93-8[4] | 1451194-68-5[3] |

| Molecular Formula | C₂₀H₃₅NO₂[4] | C₂₀H₃₁D₄NO₂[3] |

| Formula Weight | 321.5 g/mol [4][7] | 325.5 g/mol [3] |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄)[3] |

| Formulation | A solution in ethanol[4] | A 1 mg/ml solution in ethanol[3] |

| Storage Temperature | -20°C[4] | -20°C[3][6] |

| Stability | ≥ 2 years[4] | ≥ 2 years[3] |

Table 2: Solubility Data

| Solvent | alpha-Linolenoyl Ethanolamide (ALEA) | alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) |

| DMF | 10 mg/ml[4] | 10 mg/ml[3][6] |

| DMSO | 30 mg/ml[4] | 30 mg/ml[3][6] |

| Ethanol | Miscible[4] | Miscible[3][6] |

| Ethanol:PBS (pH 7.2) (1:2) | 8.5 mg/ml[4] | 8.5 mg/ml[3][6] |

Experimental Protocols

Protocol 1: General Workflow for Quantification of ALEA in Biological Samples

This protocol outlines the typical steps for using ALEA-d4 to quantify endogenous ALEA in a sample such as plasma or brain tissue.

-

Sample Collection & Homogenization:

-

Collect biological tissue and immediately freeze it in liquid nitrogen to halt enzymatic activity.

-

Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

-

Spiking with Internal Standard:

-

To the homogenate, add a known amount of alpha-Linolenoyl Ethanolamide-d4. The amount should be comparable to the expected concentration of the endogenous ALEA.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure. This typically involves adding a mixture of chloroform and methanol to the sample to precipitate proteins and extract lipids into the organic phase.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.

-

-

Sample Cleanup (Optional but Recommended):

-

Carefully collect the organic layer containing the lipids.

-

Dry the extract under a stream of nitrogen.

-

Reconstitute the sample in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

-

For cleaner samples, a solid-phase extraction (SPE) step can be employed to further purify the NAEs from other lipid classes.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

The system separates the analytes chromatographically before they enter the mass spectrometer.

-

The mass spectrometer is set up to monitor specific mass-to-charge (m/z) transitions for both ALEA and ALEA-d4.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (ALEA) and the internal standard (ALEA-d4).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Create a calibration curve using standards of known ALEA concentrations (also spiked with the same amount of ALEA-d4).

-

Determine the concentration of ALEA in the original sample by comparing its peak area ratio to the calibration curve.

-

Protocol 2: Example LC-MS/MS Method

This is a representative method for the targeted quantification of ALEA using ALEA-d4. Parameters may need optimization for specific instruments and matrices.

-

Liquid Chromatography System:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.

-

-

Mass Spectrometry System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

ALEA: Q1: 322.3 m/z → Q3: 62.1 m/z (Precursor ion [M+H]⁺ to a characteristic product ion).

-

ALEA-d4: Q1: 326.3 m/z → Q3: 66.1 m/z (Precursor ion [M+H]⁺ to the corresponding deuterated product ion).

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

-

Mandatory Visualizations

Signaling and Experimental Pathways

The use of ALEA-d4 is critical for accurately measuring the levels of endogenous ALEA, which in turn helps researchers understand its biological roles. The diagrams below illustrate the general biosynthetic pathway of NAEs and the experimental workflow where ALEA-d4 is applied.

Caption: Workflow for quantifying endogenous ALEA using ALEA-d4 as an internal standard.

Caption: General biosynthesis pathway of N-acylethanolamines (NAEs) like ALEA.

Biological Context and Research Applications

While ALEA-d4 itself is an analytical tool, its use is indispensable for studying the biological functions of unlabeled ALEA. Research enabled by accurate quantification includes:

-

Neurobiology: Investigating the role of ALEA as an endocannabinoid in the central nervous system. Although its binding affinity for cannabinoid receptors CB1 and CB2 is considered weak, its precise physiological role remains an active area of research.[8]

-

Appetite Regulation: Studies have shown that ethanolamides of essential fatty acids, including ALEA, can suppress short-term food intake in animal models.[9] Accurate measurement is key to understanding the dose-response relationship and mechanism of action.

-

Metabolism and Pharmacokinetics: When studying the absorption, distribution, metabolism, and excretion (ADME) of ALEA, ALEA-d4 is used to differentiate the administered compound from the endogenously produced levels, allowing for precise pharmacokinetic modeling.

-

Biomarker Discovery: Quantifying changes in ALEA levels in different physiological or pathological states can help identify it as a potential biomarker for certain conditions.

Alpha-Linolenoyl Ethanolamide-d4 is a critical tool for researchers in the fields of lipidomics, neurobiology, and pharmacology. Its primary function as a stable isotope-labeled internal standard enables the precise and accurate quantification of endogenous alpha-Linolenoyl Ethanolamide. This capability is fundamental to elucidating the complex roles of this N-acylethanolamine in biological systems, from neurotransmission to metabolic regulation. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals aiming to incorporate this essential analytical standard into their research.

References

- 1. NP-MRD: Showing NP-Card for alpha-Linolenoyl ethanolamide (NP0339368) [np-mrd.org]

- 2. Human Metabolome Database: Showing metabocard for Alpha-Linolenoyl ethanolamide (HMDB0013624) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. anjiechem.com [anjiechem.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. alpha-Linolenoyl Ethanolamide | C20H35NO2 | CID 5283449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethanolamides of essential α-linolenic and linoleic fatty acids suppress short-term food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of alpha-Linolenoyl Ethanolamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Linolenoyl Ethanolamide (ALEA) is an N-acylethanolamine (NAE), a class of endogenous lipid signaling molecules that play a significant role in various physiological processes. Its deuterated form, alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4), is primarily utilized as an internal standard for accurate quantification in mass spectrometry-based analyses. The stable isotope labeling in ALEA-d4 does not significantly alter its biological activity; therefore, its mechanism of action is considered identical to that of the parent compound, ALEA.

This technical guide provides a comprehensive overview of the putative mechanism of action of ALEA, drawing upon the established pharmacology of structurally related NAEs, particularly the well-studied endocannabinoid, N-arachidonoyl ethanolamide (anandamide or AEA). While specific quantitative data on the interaction of ALEA with its molecular targets are not extensively available in the public domain, this document outlines the key signaling pathways and metabolic processes involved and provides detailed experimental protocols for their investigation.

Core Mechanism of Action: The Endocannabinoid System and Beyond

The mechanism of action of ALEA is predicted to involve modulation of the endocannabinoid system (ECS) and other related signaling pathways. The ECS is a complex, retrograde signaling system that includes cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.

Interaction with Cannabinoid Receptors: CB1 and CB2

ALEA, like other NAEs, is a potential ligand for the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors (GPCRs) are distributed throughout the body, with CB1 receptors predominantly found in the central nervous system and CB2 receptors primarily located in the peripheral tissues, especially on immune cells.[1]

Signaling Pathway for Cannabinoid Receptor Activation

Upon binding of an agonist like ALEA, CB1 and CB2 receptors activate inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, activation of these receptors can modulate ion channel activity, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Figure 1: Cannabinoid Receptor Signaling Pathway.

Interaction with GPR55

The orphan G-protein coupled receptor GPR55 has been identified as a potential target for various lipid ligands, including some NAEs.[2] Activation of GPR55 is coupled to Gαq and Gα12/13 proteins, leading to an increase in intracellular calcium concentrations.

Signaling Pathway for GPR55 Activation

Upon agonist binding, GPR55 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Figure 2: GPR55 Receptor Signaling Pathway.

Interaction with TRPV1 Channels

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel known for its role in pain and inflammation.[3] Several NAEs have been shown to modulate TRPV1 activity.[4]

Mechanism of TRPV1 Activation

ALEA may directly bind to and activate TRPV1 channels, leading to an influx of cations, primarily calcium and sodium. This influx depolarizes the cell membrane, leading to the generation of action potentials in sensory neurons and the sensation of pain and heat.

Figure 3: TRPV1 Channel Activation Pathway.

Metabolism of alpha-Linolenoyl Ethanolamide

The biological activity of ALEA is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH).[5]

Biosynthesis and Degradation

ALEA is synthesized from its precursor, N-alpha-linolenoyl-phosphatidylethanolamine (N-LinoPE), through the action of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[5] Following its release and action at target receptors, ALEA is taken up by cells and hydrolyzed by FAAH into alpha-linolenic acid and ethanolamine.[5]

Figure 4: Biosynthesis and Degradation of ALEA.

Quantitative Data Summary

As of the date of this document, specific quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of alpha-Linolenoyl Ethanolamide at cannabinoid receptors, GPR55, and TRPV1, as well as its kinetic parameters (Km, Vmax) for FAAH hydrolysis, are not widely available in the peer-reviewed literature. For comparative purposes, the following table summarizes the available data for the well-characterized endocannabinoid, Anandamide (AEA).

Table 1: Pharmacological Data for Anandamide (AEA) - For Reference Only

| Target | Parameter | Value | Species | Assay Type | Reference |

| CB1 Receptor | Ki | 89.7 nM | Rat | Radioligand Binding | [6] |

| EC50 (GTPγS) | ~200 nM | Rat | Functional Assay | [7] | |

| CB2 Receptor | Ki | 371 nM | Rat | Radioligand Binding | [6] |

| GPR55 | EC50 (GTPγS) | 18 nM | Human | Functional Assay | [8] |

| TRPV1 | EC50 | ~1-10 µM | Rat/Human | Electrophysiology/Calcium Imaging | [9][10] |

| FAAH | Km | 17.6 µM | Rat | Enzyme Kinetics | [11] |

Disclaimer: The data presented in Table 1 are for Anandamide (AEA) and are intended for illustrative and comparative purposes only. These values do not represent the pharmacological profile of alpha-Linolenoyl Ethanolamide (ALEA) and should be determined experimentally for ALEA.

Experimental Protocols

To elucidate the precise mechanism of action and pharmacological profile of alpha-Linolenoyl Ethanolamide, the following experimental protocols are recommended.

Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This protocol determines the binding affinity (Ki) of ALEA for CB1 and CB2 receptors.

Workflow

Figure 5: Radioligand Binding Assay Workflow.

Methodology

-

Membrane Preparation: Prepare membrane homogenates from cells stably expressing human or rat CB1 or CB2 receptors.[2]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free BSA, pH 7.4.

-

Incubation: In a 96-well plate, incubate receptor membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and a range of concentrations of ALEA.[12]

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of ALEA to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay for GPR55 Activation

This functional assay measures the ability of ALEA to activate GPR55 by quantifying the binding of [35S]GTPγS to G-proteins.[13]

Workflow

Figure 6: GTPγS Binding Assay Workflow.

Methodology

-

Membrane Preparation: Prepare membranes from cells expressing GPR55.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.

-

Incubation: Incubate membranes with GDP, varying concentrations of ALEA, and [35S]GTPγS.

-

Non-specific Binding: Determine in the presence of excess unlabeled GTPγS.

-

Separation and Quantification: Separate bound from free [35S]GTPγS by filtration or using scintillation proximity assay (SPA) beads and quantify using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of ALEA to determine the EC50 and Emax values.

Calcium Imaging Assay for TRPV1 Activation

This assay measures the activation of TRPV1 by monitoring changes in intracellular calcium concentration using a fluorescent indicator.[4]

Workflow

Figure 7: Calcium Imaging Assay Workflow.

Methodology

-

Cell Culture: Culture cells expressing TRPV1 on glass coverslips.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging: Mount the coverslip on a fluorescence microscope and perfuse with a physiological saline solution.

-

Stimulation: After recording a stable baseline fluorescence, apply varying concentrations of ALEA.

-

Data Acquisition: Record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the peak fluorescence change and plot it against the log concentration of ALEA to determine the EC50 value.

FAAH Enzyme Kinetics Assay

This assay determines the kinetic parameters (Km and Vmax) of ALEA hydrolysis by FAAH.

Workflow

Figure 8: FAAH Enzyme Kinetics Assay Workflow.

Methodology

-

Enzyme Source: Use recombinant FAAH or a tissue homogenate rich in FAAH (e.g., liver microsomes).

-

Reaction Buffer: Typically a Tris-HCl buffer at a pH of 9.0.

-

Reaction: Incubate the enzyme with a range of ALEA concentrations at 37°C for a fixed time.

-

Termination: Stop the reaction by adding an organic solvent.

-

Product Quantification: Quantify the amount of alpha-linolenic acid produced using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Conclusion

alpha-Linolenoyl Ethanolamide-d4, and its non-deuterated counterpart, is an endocannabinoid-like lipid mediator with a putative mechanism of action centered on the modulation of the endocannabinoid system and related targets, including CB1, CB2, GPR55, and TRPV1. Its biological activity is terminated through enzymatic hydrolysis by FAAH. While specific quantitative data for ALEA are currently limited, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its pharmacological profile. Further research employing these methodologies will be crucial for a definitive understanding of the mechanism of action of alpha-Linolenoyl Ethanolamide and its potential as a therapeutic agent.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]

- 3. glpbio.com [glpbio.com]

- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of endogenous molecules in modulating pain through transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-Linolenoyl Ethanolamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and potential biological activities of alpha-Linolenoyl Ethanolamide-d4. This deuterated internal standard is an essential tool for the accurate quantification of endogenous alpha-Linolenoyl Ethanolamide (ALEA), a bioactive lipid with emerging roles in various physiological processes.

Physicochemical Properties

alpha-Linolenoyl Ethanolamide-d4 is a deuterated analog of alpha-Linolenoyl Ethanolamide. The incorporation of four deuterium atoms on the ethanolamide moiety increases its molecular weight, allowing for its use as an internal standard in mass spectrometry-based quantification of the non-deuterated, endogenous counterpart.[1]

Table 1: General Physicochemical Properties

| Property | Value |

| Chemical Name | N-(2-hydroxyethyl-1,1',2,2'-d4)-octadeca-9Z,12Z,15Z-trienamide |

| Synonyms | N-Linolenoyl Ethanolamine-d4, ALEA-d4 |

| CAS Number | 1451194-68-5[1][2] |

| Molecular Formula | C₂₀H₃₁D₄NO₂[1][2] |

| Molecular Weight | 325.5 g/mol [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Formulation | Typically supplied as a solution in ethanol (e.g., 1 mg/ml)[1] |

| Physical State | Solution |

Table 2: Solubility Data

| Solvent | Solubility |

| DMF | 10 mg/ml[1][2] |

| DMSO | 30 mg/ml[1][2] |

| Ethanol | Miscible[1][2] |

| Ethanol:PBS (pH 7.2) (1:2) | 8.5 mg/ml[1][2] |

Table 3: Storage and Stability

| Condition | Recommendation |

| Storage Temperature | -20°C[1][2] |

| Stability | ≥ 2 years at -20°C[1] |

| Shipping | Typically shipped on wet ice[1] |

Experimental Protocols

The primary application of alpha-Linolenoyl Ethanolamide-d4 is as an internal standard for the quantification of ALEA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of alpha-Linolenoyl Ethanolamide in Biological Samples by LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters for your instrument and matrix is recommended.

1. Sample Preparation (Lipid Extraction)

-

Objective: To extract lipids, including ALEA, from the biological matrix (e.g., plasma, tissue homogenate).

-

Procedure:

-

To 100 µL of sample (e.g., plasma), add a known amount of alpha-Linolenoyl Ethanolamide-d4 as the internal standard.

-

Add 1 mL of ice-cold extraction solvent (e.g., ethyl acetate or a 2:1:1 mixture of chloroform:methanol:saline).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully collect the organic (lower) phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC)

-

Objective: To separate ALEA from other components in the extract.

-

Typical Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To detect and quantify ALEA and its deuterated internal standard.

-

Typical Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

alpha-Linolenoyl Ethanolamide: Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion.

-

alpha-Linolenoyl Ethanolamide-d4: Monitor the transition of its corresponding precursor ion (M+H)⁺ to the same product ion as the non-deuterated analyte. The precursor ion will be shifted by +4 m/z.

-

-

Instrument Settings: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

4. Quantification

-

The concentration of endogenous ALEA is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve generated with known concentrations of non-deuterated ALEA.

Signaling Pathways and Biological Context

While alpha-Linolenoyl Ethanolamide-d4 is primarily a research tool, the biological activities of its non-deuterated counterpart, ALEA, are of significant interest. ALEA belongs to the family of N-acylethanolamines (NAEs), which are endogenous lipid signaling molecules.

Biosynthesis and Degradation of N-acylethanolamines

The cellular levels of NAEs like ALEA are tightly regulated by the balance between their synthesis and degradation.

Potential Anti-Inflammatory Signaling Pathway of alpha-Linolenoyl Ethanolamide

Emerging evidence suggests that ALEA and related NAEs possess anti-inflammatory properties. A plausible signaling pathway involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the inhibition of the pro-inflammatory NF-κB pathway.

Logical Workflow for Synthesis

While detailed protocols for the synthesis of alpha-Linolenoyl Ethanolamide-d4 are proprietary, a logical workflow can be inferred from the general synthesis of N-acylethanolamines.

References

A Comparative Analysis of the Biological Activities of alpha-Linolenoyl Ethanolamide-d4 and Anandamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) and the well-characterized endocannabinoid, anandamide (AEA). While ALEA-d4, a deuterated form of alpha-Linolenoyl Ethanolamide (ALEA), is primarily utilized as an internal standard for analytical quantification, its biological activity is considered analogous to that of ALEA. This guide will therefore focus on the biological properties of ALEA in comparison to anandamide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent signaling pathways.

Core Findings at a Glance

Anandamide is a well-established agonist for cannabinoid receptors CB1 and CB2, and also interacts with other targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the orphan G protein-coupled receptor GPR55. In contrast, evidence suggests that alpha-Linolenoyl Ethanolamide, characterized by its linolenoyl fatty acid chain, exhibits significantly lower affinity for both CB1 and CB2 receptors. Its activity at other potential targets like TRPV1 and GPR55 is less characterized, though related N-acyl ethanolamides show activity at these sites.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (EC50) of anandamide and related compounds. It is important to note the limited direct quantitative data for ALEA. The data for N-linoleoyl ethanolamide, a structurally similar compound, is included to provide an informed estimation of ALEA's likely low affinity for cannabinoid receptors.

Table 1: Cannabinoid Receptor (CB1 and CB2) Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Reference |

| Anandamide (AEA) | CB1 | 89 | [1][2] |

| CB2 | 371 | [1][2] | |

| N-linoleoyl ethanolamide | CB1 | 10,000 | [3] |

| CB2 | 25,000 | [3] |

Table 2: Functional Potencies (EC50) at Cannabinoid and Other Receptors

| Compound | Receptor/Assay | EC50 (nM) | Reference |

| Anandamide (AEA) | CB1 (GTPγS binding) | 31 | [1][2] |

| CB2 (GTPγS binding) | 27 | [1][2] | |

| TRPV1 (Ca2+ influx) | 261 | [4] | |

| GPR55 (GTPγS binding) | 18 | [1][2][5] |

Signaling Pathways

Anandamide's interaction with its primary targets initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways.

Caption: Anandamide signaling through the CB1 receptor.

Caption: Anandamide's interaction with TRPV1 and GPR55.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of alpha-Linolenoyl Ethanolamide and anandamide.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from CB1 or CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP-55,940.

-

Test compounds: Anandamide, alpha-Linolenoyl Ethanolamide.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled potent cannabinoid agonist (e.g., WIN 55,212-2).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) through G protein-coupled receptors like CB1, which are typically Gi-coupled and thus inhibit adenylyl cyclase.

Materials:

-

Cells expressing the receptor of interest (e.g., CHO-CB1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a suitable microplate and incubate overnight.

-

The next day, replace the medium with stimulation buffer.

-

Add the test compounds at various concentrations and incubate for a specific period.

-

Add forskolin to all wells (except the basal control) to stimulate cAMP production and co-incubate with the test compound.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate dose-response curves and calculate the EC50 or IC50 values. For Gi-coupled receptors, the assay measures the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Workflow for a cAMP functional assay.

β-Arrestin Recruitment Assay

This assay determines if a ligand can induce the recruitment of β-arrestin to an activated G protein-coupled receptor, a key event in receptor desensitization and an alternative signaling pathway.

Materials:

-

Cells co-expressing the GPCR of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin cells).

-

Test compounds.

-

Assay buffer and detection reagents specific to the reporter system.

Procedure:

-

Plate the engineered cells in a microplate.

-

Add the test compounds at various concentrations.

-

Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol. The interaction of the GPCR and β-arrestin brings the reporter fragments together, generating a measurable signal (e.g., luminescence or fluorescence).

-

Measure the signal using a plate reader.

-

Generate dose-response curves and calculate the EC50 values for β-arrestin recruitment.

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

References

- 1. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]

- 2. Anandamide | Non-selective Cannabinoid Receptor Agonists: R&D Systems [rndsystems.com]

- 3. glpbio.com [glpbio.com]

- 4. embopress.org [embopress.org]

- 5. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of alpha-Linolenoyl Ethanolamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological significance of alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4). This deuterated N-acylethanolamine serves as a crucial internal standard for the accurate quantification of its endogenous counterpart, alpha-Linolenoyl Ethanolamide (ALEA), in various biological matrices. ALEA is an endocannabinoid-like lipid mediator involved in a range of physiological processes, making its precise measurement essential for research in pharmacology, neuroscience, and drug development.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical and characterization data for alpha-Linolenoyl Ethanolamide-d4 is presented below.

| Property | Value | Source(s) |

| Formal Name | N-(2-hydroxyethyl-1,1',2,2'-d4)-octadeca-9Z,12Z,15Z-trienamide | [1] |

| CAS Number | 1451194-68-5 | [1] |

| Molecular Formula | C20H31D4NO2 | [1] |

| Formula Weight | 325.5 g/mol | [1] |

| Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Formulation | Typically a solution in ethanol (e.g., 1 mg/ml) | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Solubility Data

| Solvent | Solubility | Source(s) |

| DMF | ~10 mg/ml | [1] |

| DMSO | ~30 mg/ml | [1] |

| Ethanol | Miscible | [1] |

| Ethanol:PBS (pH 7.2) (1:2) | ~8.5 mg/ml | [1] |

Synthesis of alpha-Linolenoyl Ethanolamide-d4

Proposed Experimental Protocol: Amidation of alpha-Linolenic Acid Methyl Ester

This chemical synthesis involves the reaction of alpha-linolenic acid methyl ester with ethanolamine-d4, catalyzed by a base such as sodium methoxide.

Materials:

-

alpha-Linolenic acid methyl ester

-

Ethanolamine-d4

-

Sodium methoxide solution in methanol (e.g., 5.4 M)

-

Anhydrous solvent (e.g., methanol or a 1:1 mixture of hexanes and isopropyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve alpha-linolenic acid methyl ester (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add an excess of ethanolamine-d4 (approximately 10 equivalents) to the stirred solution.

-

Catalysis: Slowly add a catalytic amount of sodium methoxide solution.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Workup: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure alpha-Linolenoyl Ethanolamide-d4.

Alternatively, an enzymatic approach using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), can be employed for a milder synthesis.

Workflow for the Synthesis of alpha-Linolenoyl Ethanolamide-d4

Caption: Proposed workflow for the chemical synthesis of alpha-Linolenoyl Ethanolamide-d4.

Characterization Techniques and Expected Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized alpha-Linolenoyl Ethanolamide-d4.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and structure of the deuterated compound.

Expected Data:

-

Molecular Ion: The expected [M+H]+ for C20H31D4NO2 is approximately m/z 326.3. The exact mass will be slightly different from the non-deuterated analogue (C20H35NO2, [M+H]+ ≈ 322.27).

-

Fragmentation Pattern: The fragmentation pattern will be similar to that of the non-deuterated alpha-Linolenoyl Ethanolamide, with characteristic losses. A key fragment would be the loss of the deuterated hydroxyethylamino group. The presence of a fragment corresponding to the alpha-linolenoyl acylium ion would also be expected.

A representative fragmentation of non-deuterated alpha-Linolenoyl Ethanolamide shows a prominent peak at m/z 322.2742 ([M+H]+) and a fragment at m/z 261.2214, corresponding to the loss of the ethanolamine moiety.[3] For the d4 analogue, a similar fragmentation is expected with a shift in the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure and the position of the deuterium labels.

Expected ¹H NMR Data (in CDCl₃):

The ¹H NMR spectrum of alpha-Linolenoyl Ethanolamide-d4 will be similar to its non-deuterated counterpart, with the notable absence of signals corresponding to the methylene protons of the ethanolamine moiety (-NH-CH₂-CH₂-OH).

-

Olefinic Protons: Complex multiplets between δ 5.3-5.4 ppm.

-

Allylic Protons: Multiplets around δ 2.8 ppm (=CH-CH₂-CH=) and δ 2.0-2.1 ppm (-CH₂-CH=).

-

Acyl Chain Methylene Protons: A multiplet around δ 2.2 ppm (-CH₂-C=O) and a broad signal around δ 1.3 ppm for the other methylene groups.

-

Terminal Methyl Protons: A triplet around δ 0.97 ppm.

-

Amide Proton: A broad signal for the -NH- proton.

-

Hydroxyl Proton: A broad signal for the -OH proton.

Expected ¹³C NMR Data (in CDCl₃):

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons of the fatty acid chain. The signals for the deuterated carbons of the ethanolamine-d4 moiety will be significantly attenuated or absent in a standard ¹³C NMR spectrum.

-

Carbonyl Carbon: ~174 ppm.

-

Olefinic Carbons: Between ~127-132 ppm.

-

Aliphatic Carbons: A range of signals between ~14-36 ppm.

Signaling Pathways of alpha-Linolenoyl Ethanolamide

alpha-Linolenoyl Ethanolamide is a member of the N-acylethanolamine (NAE) family of bioactive lipids, which are integral to the endocannabinoid system.[1] While the specific signaling pathways of ALEA are still under investigation, they are presumed to overlap with those of other well-characterized NAEs.

The biosynthesis of NAEs, including ALEA, primarily occurs "on demand" from membrane-bound N-acyl-phosphatidylethanolamine (NAPE) precursors.

Biosynthesis and Degradation Pathway

Caption: General pathway for the biosynthesis and degradation of N-acylethanolamines.

Interaction with Cellular Receptors

NAEs exert their biological effects by interacting with a variety of cellular receptors.

-

Cannabinoid Receptors (CB1 and CB2): As an endocannabinoid-like molecule, ALEA is a potential ligand for cannabinoid receptors, which are G-protein coupled receptors involved in neurotransmission, inflammation, and pain perception.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Other NAEs are known to activate TRPV1 channels, which are non-selective cation channels involved in pain and temperature sensation.[4][5][6]

-

Peroxisome Proliferator-Activated Receptors (PPARs): NAEs can also activate PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[7][8] The precursor of ALEA, alpha-linolenic acid, has been shown to activate PPAR-γ.[8]

Potential Signaling Cascade

Caption: Potential signaling pathways initiated by alpha-Linolenoyl Ethanolamide.

Conclusion

alpha-Linolenoyl Ethanolamide-d4 is an indispensable tool for the quantitative analysis of its endogenous analogue. This guide provides a framework for its synthesis and comprehensive characterization, drawing upon established chemical principles and available analytical data. Further research into the specific biological roles and signaling pathways of alpha-Linolenoyl Ethanolamide will be greatly facilitated by the use of this and other deuterated standards, ultimately contributing to a deeper understanding of the endocannabinoid system and its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Linolenoyl Ethanolamide | C20H35NO2 | CID 5283449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 8. α-linolenic acid inhibits human renal cell carcinoma cell proliferation through PPAR-γ activation and COX-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in drug development and clinical research, achieving the highest standards of accuracy, precision, and robustness is paramount. The use of an internal standard (IS) is a fundamental strategy to control for the inherent variability of the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, providing an unparalleled ability to compensate for analytical variability and ensure data integrity.[1][2]

This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterated internal standards in mass spectrometry. It is designed to serve as a core resource for scientists seeking to enhance the accuracy and reliability of their quantitative analytical methods.

The Core Principle: Mitigating Analytical Variability with Isotope Dilution

The primary challenge in quantitative mass spectrometry is managing the variability introduced during sample preparation and analysis.[3] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (leading to matrix effects), and fluctuations in instrument response can all contribute to inaccurate quantification of a target analyte.[3][4]

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[5] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][3] This approach is a form of isotope dilution mass spectrometry (IDMS), a powerful technique for quantitative analysis.[6]

By introducing a known amount of the deuterated standard into the sample at the earliest stage of preparation, it experiences the same procedural variations as the target analyte.[1][7] Because the deuterated internal standard and the analyte behave so similarly during extraction, chromatography, and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[1] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the results.[1][8]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Compensation for Matrix Effects : Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis.[4][9] Because deuterated standards have virtually identical chemical properties and co-elute with the analyte, they experience the same degree of ionization suppression or enhancement.[5][10] This allows for effective normalization of the analyte's signal, leading to more accurate quantification.[5]

-

Correction for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[1][7] A deuterated internal standard, when added at the beginning of the workflow, tracks the analyte through all these steps, meaning that any losses of the analyte will be mirrored by proportional losses of the internal standard, thus preserving the accuracy of the final calculated concentration.[1]

-

Enhanced Method Robustness and Reproducibility : By compensating for multiple sources of variability, deuterated standards make analytical methods less susceptible to minor changes in experimental conditions.[1] This leads to more reliable and reproducible data across different analytical batches, instruments, and even laboratories.[1]

Quantitative Data Presentation: The Impact on Assay Performance

The theoretical advantages of using deuterated internal standards are consistently demonstrated in experimental data. The inclusion of a deuterated IS significantly improves key bioanalytical method validation parameters such as accuracy and precision.

Below are tables summarizing quantitative data from studies that compared the performance of deuterated internal standards with structural analog internal standards.

Table 1: Comparison of a Deuterated vs. a Structural Analog Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma [3]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Structural Analog | 96.8 | 8.6 |

| Deuterated (SIL) | 100.3 | 7.6 |

This data illustrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[3]

Table 2: Comparison of Internal Standards for the Quantification of "Drug X" by LC-MS/MS [11]

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 | |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 |

This table clearly shows the superior performance of the deuterated internal standard across all tested concentrations, with accuracy values consistently closer to 100% and significantly better precision (lower %CV).[11]

Table 3: Intra- and Inter-assay Accuracy and Precision for the Analysis of 5-hydroxyindoleacetic acid (5-HIAA) in Urine Using a Deuterated Internal Standard [12]

| Quality Control Level | Intra-assay CV (%) | Inter-assay CV (%) | Intra-assay Accuracy Deviation (%) | Inter-assay Accuracy Deviation (%) |

| Low (30 µmol/L) | <12 | <12 | <12 | <12 |

| Medium (300 µmol/L) | <12 | <12 | <12 | <12 |

| High (600 µmol/L) | <12 | <12 | <12 | <12 |

The results demonstrate that a method utilizing a deuterated internal standard can achieve the stringent acceptance criteria for bioanalytical assays.[12]

Experimental Workflows and Logical Relationships

Visualizing the workflow and the underlying principles can aid in understanding the critical role of deuterated internal standards.

Detailed Experimental Protocols

The successful implementation of deuterated internal standards requires well-defined and validated experimental protocols. Below are examples of common procedures.

Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood

This protocol is adapted for the simultaneous analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus.[3][8]

Materials:

-

Whole blood samples collected in EDTA tubes.

-

Deuterated internal standard mix (containing d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.

-

LC-MS/MS system with a C18 or phenyl-hexyl column.

Procedure:

-

Sample Preparation:

-

To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.

-

Add 250 µL of the zinc sulfate precipitation reagent.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean LC vial.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of each analyte to its deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: General Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[13]

Materials:

-

Plasma samples.

-

Deuterated internal standard stock solution.

-

Cold acetonitrile (ACN) with 0.1% formic acid.

-

Microcentrifuge tubes.

-

LC vials.

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Critical Considerations and Potential Pitfalls

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Isotopic Purity : The deuterated standard should have a high degree of isotopic enrichment to minimize the contribution from any unlabeled analyte present as an impurity.[1][13] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[13]

-

Position of Deuteration and Isotopic Stability : Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[1][5] Exchange can lead to a loss of the mass difference between the analyte and the standard, compromising the assay.

-

Degree of Deuteration : A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk, where the isotopic tail of the analyte peak interferes with the internal standard peak.[1][14]

-

Chromatographic Isotope Effect : Due to the slightly stronger carbon-deuterium bond compared to the carbon-hydrogen bond, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[5] If this separation is significant, the analyte and the internal standard may not experience the exact same matrix effects, potentially undermining the accuracy of the correction. Chromatographic conditions should be optimized to ensure co-elution.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly for applications demanding the highest levels of accuracy, precision, and robustness.[1] By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response.[1][2] While their use requires careful consideration of factors such as isotopic purity, stability, and potential chromatographic effects, the profound improvement in data quality justifies their position as the gold standard in bioanalysis. By understanding the principles of their application and adhering to rigorous experimental protocols, researchers, scientists, and drug development professionals can significantly enhance the integrity and reliability of their quantitative data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lcms.cz [lcms.cz]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique

An In-depth Guide for Researchers and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a paramount analytical technique, widely regarded as a definitive method for the precise and accurate quantification of chemical substances. Its unique approach of using an isotopically labeled version of the analyte as an internal standard allows it to correct for sample loss during preparation and for variations in instrument response, rendering it the gold standard for high-accuracy measurements. This guide delves into the core principles of IDMS, its experimental workflows, and its critical applications within the realms of scientific research and pharmaceutical development.

Core Principles of Isotopic Dilution

The fundamental concept of IDMS is the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown quantity of the target analyte. This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

The key premise is that the stable isotope-labeled (SIL) standard and the natural, unlabeled analyte will exhibit identical chemical and physical behavior throughout the entire analytical procedure, including extraction, purification, derivatization, and ionization. Consequently, any loss of the analyte during sample workup will be accompanied by a proportional loss of the SIL standard.

By measuring the relative abundance of the two species using a mass spectrometer, the initial concentration of the analyte can be determined with exceptional accuracy. The final calculation is based on the following foundational equation:

Cx = Cs * (Ws / Wx) * (Rm - Rs) / (1 - Rm/Rx)

Where:

-

Cx = Concentration of the analyte in the sample

-

Cs = Concentration of the isotopic spike solution

-

Wx = Weight of the sample

-

Ws = Weight of the spike solution added

-

Rm = Measured abundance ratio of the analyte to the isotopic standard in the blend

-

Rs = Abundance ratio of the analyte to the isotopic standard in the spike solution

-

Rx = Abundance ratio of the analyte to the isotopic standard in the unspiked sample

The IDMS Experimental Workflow

The successful implementation of an IDMS method follows a meticulous and logical workflow, from standard selection to final data analysis. Each step is critical for achieving accurate and reproducible results.

Detailed Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This section provides a representative protocol for the quantification of the immunosuppressant drug Tacrolimus in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotopic dilution strategy.

Objective: To accurately determine the concentration of Tacrolimus for therapeutic drug monitoring.

Internal Standard: ¹³C, ²H₂-labeled Tacrolimus.

Methodology:

-

Preparation of Reagents:

-

Spiking Solution: Prepare a solution of ¹³C, ²H₂-Tacrolimus in methanol at a concentration of 10 ng/mL.

-

Protein Precipitation Reagent: Prepare a solution of 0.1 M zinc sulfate in methanol.

-

Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.

-

Mobile Phase B: 2 mM ammonium acetate and 0.1% formic acid in methanol.

-

-

Sample Preparation:

-

Pipette 50 µL of whole blood sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the internal standard spiking solution.

-

Vortex for 10 seconds to ensure thorough mixing and cell lysis.

-

Add 200 µL of the protein precipitation reagent.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Gradient Elution: A linear gradient from 50% to 95% Mobile Phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification.

-

Tacrolimus Transition: m/z 821.5 → 768.5

-

¹³C, ²H₂-Tacrolimus Transition: m/z 824.5 → 771.5

-

-

Quantitative Data and Method Performance

The performance of an IDMS method is characterized by its accuracy, precision, and sensitivity. The data presented below are representative of a validated clinical assay for Tacrolimus.

Table 1: Calibration Curve Performance

| Calibrator Level | Nominal Conc. (ng/mL) | Measured Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

|---|---|---|---|---|

| 1 | 1.0 | 0.052 | 1.04 | 104.0% |

| 2 | 2.5 | 0.128 | 2.56 | 102.4% |

| 3 | 5.0 | 0.249 | 4.98 | 99.6% |

| 4 | 10.0 | 0.505 | 10.10 | 101.0% |

| 5 | 20.0 | 1.011 | 20.22 | 101.1% |

| 6 | 30.0 | 1.495 | 29.90 | 99.7% |

| Linearity (R²) | - | - | > 0.998 | - |

Table 2: Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15) | Precision (%CV) | Accuracy (%Bias) |

|---|---|---|---|---|

| LLOQ | 1.0 | 1.02 | 6.8% | +2.0% |

| Low (LQC) | 3.0 | 2.95 | 4.5% | -1.7% |

| Medium (MQC) | 12.0 | 12.24 | 3.1% | +2.0% |

| High (HQC) | 25.0 | 24.65 | 3.5% | -1.4% |

Table 3: Method Sensitivity

| Parameter | Value | Description |

|---|---|---|

| LOD | 0.3 ng/mL | Limit of Detection (Signal-to-Noise > 3) |

| LLOQ | 1.0 ng/mL | Lower Limit of Quantification (%CV < 20%, Accuracy ±20%) |

Role in Drug Development

IDMS is an indispensable tool throughout the drug development pipeline, providing the high-quality data required for regulatory submissions and critical decision-making.

The Discovery and History of alpha-Linolenoyl Ethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Linolenoyl ethanolamide (ALENA) is an N-acylethanolamine (NAE), an endogenous fatty acid amide, that has garnered increasing interest for its potential therapeutic applications. Structurally analogous to the endocannabinoid anandamide, ALENA is derived from the essential omega-3 fatty acid, alpha-linolenic acid. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to ALENA. It details its biosynthesis and degradation, explores its known signaling pathways, and presents available quantitative data on its biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this lipid mediator.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules found in both animals and plants.[1] The most well-known NAE is N-arachidonoylethanolamine, or anandamide, the first endogenous cannabinoid to be discovered.[2][3][4] These molecules are generally synthesized "on-demand" from cell membrane precursors and are involved in a wide range of physiological processes, including neurotransmission, inflammation, and appetite regulation.[1]

alpha-Linolenoyl ethanolamide (ALENA) is the N-acylethanolamine synthesized from alpha-linolenic acid (ALA), an essential omega-3 fatty acid.[5] Given the known anti-inflammatory and neuroprotective effects of omega-3 fatty acids, ALENA has emerged as a molecule of interest for its potential to mediate some of these beneficial effects.

Discovery and History

The history of ALENA is intrinsically linked to the discovery of the endocannabinoid system. Following the identification of the first cannabinoid receptor (CB1) in 1988 and its cloning in 1990, the search for an endogenous ligand began.[2] This culminated in the isolation and characterization of anandamide from the porcine brain in 1992 by Raphael Mechoulam's group.[2][3]

Just a year later, in 1993, the same research group, led by Lumír Hanuš, reported the discovery of two new unsaturated fatty acid ethanolamides in the porcine brain that also bind to the cannabinoid receptor: linoleoyl ethanolamide (LEA) and alpha-linolenoyl ethanolamide (ALENA) .[6][7] This seminal paper marked the first identification of ALENA as a naturally occurring NAE in a biological system.[6][7]

Subsequent research has focused on the broader class of NAEs, with much of the attention on anandamide, 2-arachidonoylglycerol (2-AG), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). While ALENA has been a subject of investigation, specific quantitative data on its receptor binding affinities and enzyme kinetics remain less characterized compared to other NAEs.

Quantitative Data

A critical aspect of understanding the biological activity of ALENA is its interaction with various molecular targets. While specific quantitative data for ALENA is limited in the currently available literature, data for the structurally similar N-acylethanolamine, linoleoyl ethanolamide (LEA), can provide some context. It is important to note that these values are for LEA and may not be directly extrapolated to ALENA.

| Ligand | Target | Assay Type | Ki (μM) | Reference |

| Linoleoyl Ethanolamide (LEA) | CB1 Receptor | Radioligand Binding Assay | 10 | [8] |

| Linoleoyl Ethanolamide (LEA) | CB2 Receptor | Radioligand Binding Assay | 25 | [8] |

| Linoleoyl Ethanolamide (LEA) | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition Assay | 9.0 | [8] |

Experimental Protocols

Chemical Synthesis of N-Acylethanolamines (General Protocol)

A common method for the synthesis of N-acylethanolamines like ALENA involves the amidation of the corresponding fatty acid methyl ester with ethanolamine. The following is a general protocol adapted from the synthesis of linoleoyl ethanolamide, which can be modified for ALENA by substituting methyl linolenate for methyl linoleate.[9]

Materials:

-

Methyl linolenate

-

Ethanolamine

-

Sodium methoxide in methanol (e.g., 5.4 M solution)

-

Methanol

-

Solvents for extraction and purification (e.g., chloroform, hexane, ethyl acetate)

Procedure:

-

In a reaction vessel, combine methyl linolenate (e.g., 0.5 mmol) with an excess of ethanolamine (e.g., 5 mmol).

-

Add a catalytic amount of sodium methoxide in methanol (e.g., 15 µL of a 5.4 M solution).

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the excess ethanolamine under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Confirm the identity and purity of the synthesized ALENA using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Extraction and Quantification from Biological Tissues (General Protocol)

The analysis of ALENA in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[4]

Materials:

-

Biological tissue (e.g., brain, liver)

-

Internal standard (e.g., deuterated ALENA, α-Linolenoyl Ethanolamide-d4)[7]

-

Extraction solvent (e.g., chloroform:methanol 2:1, v/v)

-

Solvents for solid-phase extraction (SPE) if necessary (e.g., methanol, water, hexane)

-

LC-MS/MS system

Procedure:

-

Homogenize the tissue sample in a cold solvent mixture containing the internal standard.

-

Perform a liquid-liquid extraction (e.g., Folch extraction) to separate the lipid phase.

-

Evaporate the organic solvent under a stream of nitrogen.

-

The lipid extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column.

-

Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for ALENA and its internal standard.

Signaling Pathways

The signaling pathways of ALENA are not as extensively characterized as those of other NAEs. However, based on its structural similarity to anandamide and the known activities of its parent fatty acid, alpha-linolenic acid, several potential pathways can be proposed.

Endocannabinoid System

Given its initial discovery based on binding to cannabinoid receptors, a primary signaling pathway for ALENA is likely through the endocannabinoid system.[6] This would involve direct interaction with CB1 and CB2 receptors. Activation of these G-protein coupled receptors can lead to a variety of downstream effects, including modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) signaling.

Endocannabinoid signaling pathway potentially activated by ALENA.

Anti-inflammatory Signaling

alpha-Linolenic acid, the precursor to ALENA, is known to have potent anti-inflammatory effects, often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[10] It is plausible that ALENA shares this mechanism. This would involve the inhibition of IκBα degradation, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Proposed anti-inflammatory signaling pathway of ALENA via NF-κB inhibition.

PPARα Activation

Other NAEs, such as oleoylethanolamide (OEA), are known to exert their biological effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and energy homeostasis.[11] It is hypothesized that ALENA may also act as a ligand for PPARα, leading to the regulation of target genes involved in fatty acid oxidation and other metabolic processes.

Hypothesized signaling pathway of ALENA through PPARα activation.

Biosynthesis and Degradation Workflow

The metabolic lifecycle of ALENA follows the general pathway of other NAEs. It is synthesized from a membrane phospholipid precursor and is degraded by enzymatic hydrolysis.

Biosynthesis and degradation workflow of alpha-Linolenoyl Ethanolamide.

Conclusion and Future Directions

alpha-Linolenoyl ethanolamide is a fascinating endogenous lipid with a history tied to the groundbreaking discoveries of the endocannabinoid system. While its biological roles are still being elucidated, its origin from an essential omega-3 fatty acid suggests significant therapeutic potential, particularly in the realms of inflammation and neuromodulation.

Future research should focus on several key areas:

-

Quantitative Biology: There is a pressing need for robust quantitative data on ALENA's binding affinities for cannabinoid receptors, PPARs, and other potential targets, as well as its kinetics with key metabolic enzymes like FAAH.

-

Pharmacological Characterization: In-depth studies are required to fully characterize the pharmacological effects of ALENA in various preclinical models of disease.

-

Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways through which ALENA exerts its effects will be crucial for its development as a therapeutic agent.

This technical guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and highlighting the areas ripe for further investigation. The continued exploration of ALENA and other NAEs holds great promise for the development of novel therapeutics for a range of human diseases.

References

- 1. lumirlab.com [lumirlab.com]

- 2. Synthesis of linoleoyl ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]